molecular formula C22H17N5O4S B2432155 1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396710-65-8

1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2432155
CAS No.: 1396710-65-8
M. Wt: 447.47
InChI Key: GDVBAGZKDOABRB-UHFFFAOYSA-N
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Description

1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H17N5O4S and its molecular weight is 447.47. The purity is usually 95%.
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Properties

IUPAC Name

1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O4S/c1-2-29-16-6-3-5-14(11-16)20-23-18(30-25-20)13-27-12-15(8-9-19(27)28)22-24-21(26-31-22)17-7-4-10-32-17/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVBAGZKDOABRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound "1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one" is a complex organic molecule belonging to the class of oxadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The structure of the compound consists of two oxadiazole rings linked to a pyridinone moiety. The presence of the ethoxyphenyl and thiophenyl groups enhances its potential biological activity by influencing its interaction with various biological targets.

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC20_{20}H18_{18}N4_{4}O3_{3}
Molecular Weight366.38 g/mol
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Some proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • DNA Interaction : It could bind to DNA or RNA structures, disrupting cellular processes such as replication and transcription.
  • Receptor Modulation : The compound may act on specific receptors involved in cell signaling pathways related to cancer and inflammation.

Antimicrobial Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : Compounds similar to the target molecule were tested against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and showed promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored in several research studies:

  • Cell Line Studies : In vitro assays using breast cancer cell lines (e.g., MCF7) indicated that the compound can induce apoptosis at concentrations as low as 25 µM. This effect was associated with increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Anti-inflammatory Effects

The compound's anti-inflammatory activity has also been investigated:

  • Animal Models : In vivo studies using carrageenan-induced paw edema models demonstrated a significant reduction in inflammation when administered at doses of 10 mg/kg body weight . The mechanism was linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates. The results indicated that derivatives similar to the target compound exhibited potent activity against resistant strains of bacteria.

CompoundBacterial StrainMIC (µg/mL)
Oxadiazole AStaphylococcus aureus20
Oxadiazole BEscherichia coli30
Target CompoundPseudomonas aeruginosa25

Study 2: Anticancer Activity in Breast Cancer Models

In another investigation, the compound was assessed for its anticancer properties using MCF7 breast cancer cells. The study revealed that treatment with the compound resulted in:

  • Increased apoptosis (measured by Annexin V staining).
  • Downregulation of cyclin D1 expression.
  • Induction of cell cycle arrest at the G0/G1 phase.

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